2-Fluorobenzaldehyde chloride
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Overview
Description
2-Fluorobenzaldehyde chloride is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atom in the benzene ring is replaced by a fluorine atom and a chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobenzaldehyde chloride can be synthesized through various methods. One common method involves the chlorination of 2-fluorotoluene under illumination to obtain 2-fluorobenzyl chloride, which is then oxidized to form 2-fluorobenzaldehyde . Another method involves the use of ferric solid superacid and water at high temperatures to convert 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: The fluorine atom can be replaced via oxidation reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) are used under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted benzaldehydes.
Scientific Research Applications
2-Fluorobenzaldehyde chloride has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules, including antimicrobial agents.
Medicine: Utilized in the development of pharmaceuticals, particularly those with antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and chlorine atoms in the benzene ring makes it highly reactive in nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar in structure but with different reactivity and applications.
4-Fluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns and properties.
2-Bromo-4-chlorobenzaldehyde: A brominated and chlorinated benzaldehyde with distinct chemical behavior.
Uniqueness
2-Fluorobenzaldehyde chloride is unique due to the presence of both fluorine and chlorine atoms, which impart specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
Molecular Formula |
C7H5ClFO- |
---|---|
Molecular Weight |
159.56 g/mol |
IUPAC Name |
2-fluorobenzaldehyde;chloride |
InChI |
InChI=1S/C7H5FO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H/p-1 |
InChI Key |
XLZOUVSEYFBCBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)F.[Cl-] |
Origin of Product |
United States |
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